5-Bromo-6-cyanopicolinic acid
Overview
Description
5-Bromo-6-cyanopicolinic acid is a chemical compound with the molecular formula C7H3BrN2O2 It is a derivative of picolinic acid, which is a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-cyanopicolinic acid typically involves the bromination of 6-cyanopicolinic acid. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent, often under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-cyanopicolinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia (NH3) or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines or other derivatives.
Scientific Research Applications
5-Bromo-6-cyanopicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It can be employed in the study of enzyme inhibitors and as a tool in molecular biology research.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-bromo-6-cyanopicolinic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context.
Comparison with Similar Compounds
5-Bromo-6-cyanopicolinic acid is similar to other brominated and cyanated picolinic acid derivatives. Some of these similar compounds include:
5-Bromopicolinic acid: Lacks the cyano group.
6-Cyanopicolinic acid: Lacks the bromo group.
5-Bromo-6-methylpicolinic acid: Contains a methyl group instead of a cyano group.
Uniqueness: this compound is unique due to the presence of both bromo and cyano groups on the pyridine ring, which can influence its reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-6-cyanopyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-4-1-2-5(7(11)12)10-6(4)3-9/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQJHCWNDSBINB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726344 | |
Record name | 5-Bromo-6-cyanopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959741-34-5 | |
Record name | 5-Bromo-6-cyanopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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